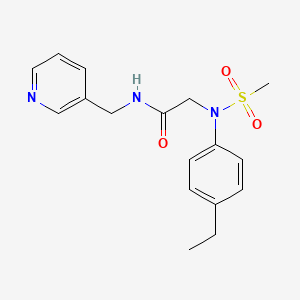
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as "compound X," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also work by modulating certain signaling pathways involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell growth and proliferation. In neurodegenerative diseases, it has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, which can help reduce the risk of toxicity. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of interest is its potential use in combination with other drugs to enhance its effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, more research is needed to optimize the synthesis method and improve the solubility of compound X for use in lab experiments.
Synthesemethoden
Compound X can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 4-ethylbenzoyl chloride with 3-pyridinemethanol to produce 4-ethylphenyl 3-pyridylmethanol, which is then reacted with methylsulfonyl chloride to produce the intermediate compound. The final step involves the reaction of the intermediate compound with N,N-dimethylglycine to produce compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-14-6-8-16(9-7-14)20(24(2,22)23)13-17(21)19-12-15-5-4-10-18-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEWJEHZORVRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)
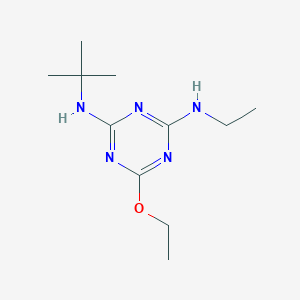
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)


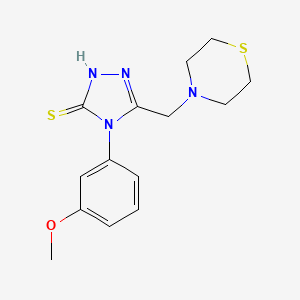
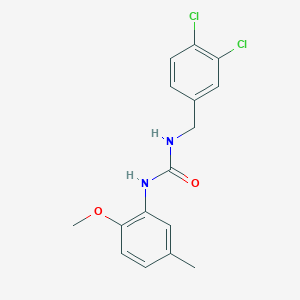
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)

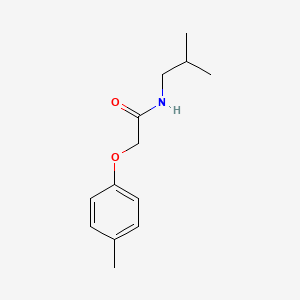
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)